

introduction to electrophilic addition of alkenes

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Electrophilic Addition of Alkenes

Introduction

The electrophilic addition reaction is a cornerstone of organic chemistry, providing a fundamental pathway for the conversion of alkenes into a wide array of saturated functional groups. Alkenes, hydrocarbons containing at least one carbon-carbon double bond ($C=C$), are characterized by a region of high electron density due to the presence of the π -bond.^{[1][2]} The electrons in this π -bond are less tightly held than those in the σ -bonds, making them available to attack electron-deficient species known as electrophiles.^{[3][4]} This inherent nucleophilicity of the $C=C$ double bond is the driving force for electrophilic addition, where the π -bond is broken and two new σ -bonds are formed.^{[1][3]}

This guide provides a comprehensive overview of the core principles of electrophilic addition, including its mechanism, regioselectivity, and stereochemistry. It details several key variations of this reaction, presents quantitative data, and includes experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Mechanism

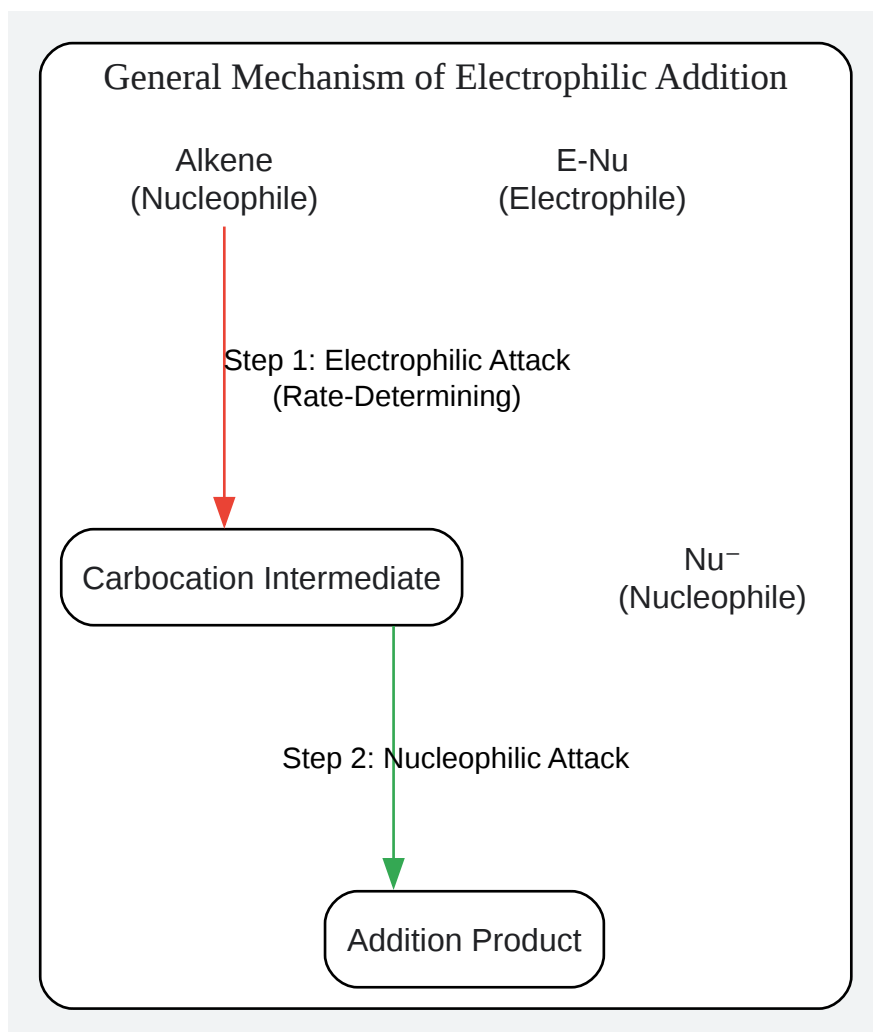
The electrophilic addition to an alkene typically proceeds through a two-step mechanism involving a carbocation intermediate.^{[2][4]}

Step 1: Electrophilic Attack and Formation of a Carbocation The reaction is initiated when the electron-rich π -bond of the alkene attacks an electrophile (E^+).^{[1][3]} This results in the cleavage of the π -bond and the formation of a new σ -bond between one of the carbon atoms

and the electrophile. The other carbon atom, having lost its share of the π -electrons, becomes electron-deficient and bears a positive charge, forming a carbocation intermediate.^{[5][6]} This initial step is the slowest in the sequence and is therefore the rate-determining step of the reaction.^{[1][2][3]}

Step 2: Nucleophilic Attack The highly reactive carbocation intermediate is then rapidly attacked by a nucleophile (Nu^-).^[1] The nucleophile donates a pair of electrons to the positively charged carbon, forming a second σ -bond and yielding the final, neutral addition product.^{[1][2][5]}

The overall reaction can be visualized with the following energy diagram, which shows two transition states and the carbocation intermediate. The first step has a higher activation energy (ΔG^\ddagger_1) than the second step, consistent with it being the rate-determining step.^{[1][2]}



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Figure 1: Generalized two-step mechanism for electrophilic addition.

Regioselectivity: Markovnikov's Rule

When an unsymmetrical alkene reacts with an unsymmetrical reagent (like HX), the addition can, in principle, yield two different constitutional isomers. However, the reaction is often highly regioselective, meaning one isomer is formed as the major product.^[7]

This regioselectivity is governed by Markovnikov's Rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms already attached.^{[8][9][10]}

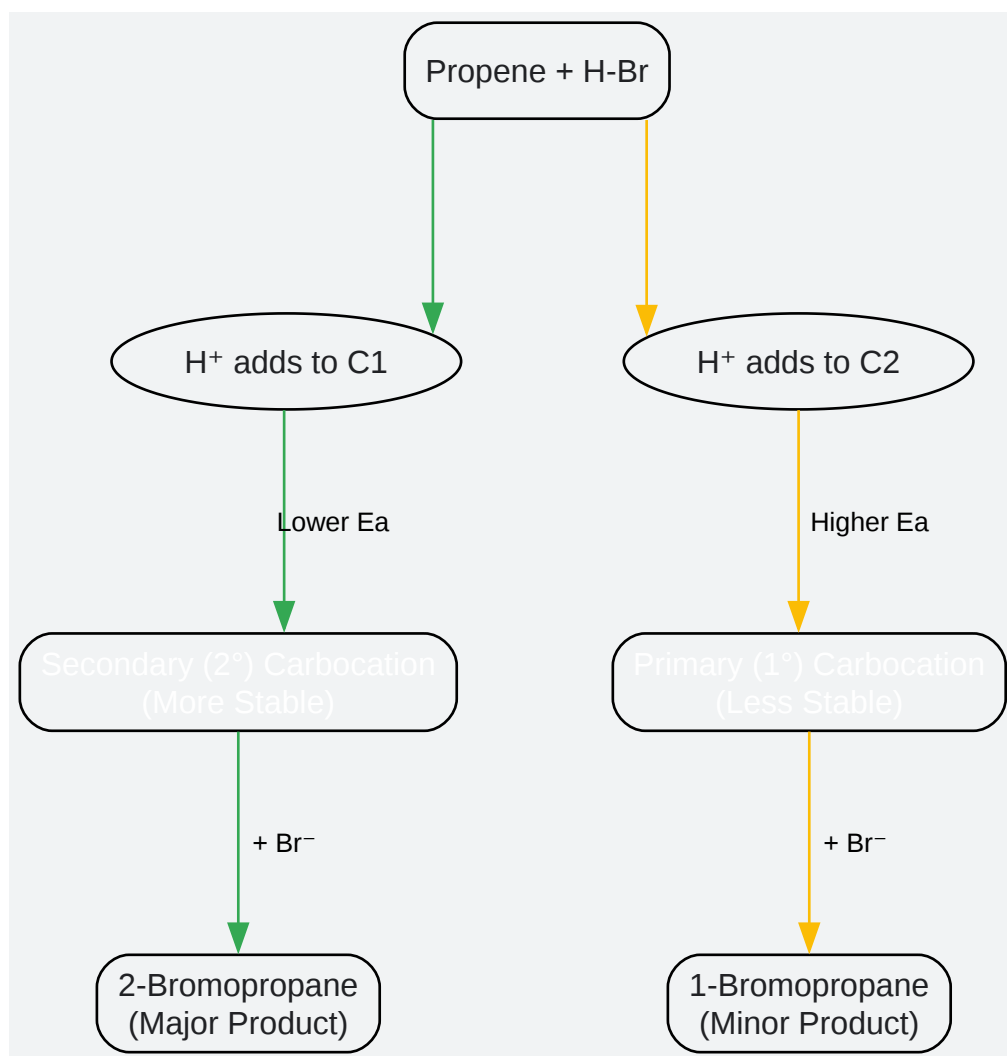
The underlying principle for this rule is the stability of the carbocation intermediate.^{[11][12]} Carbocation stability increases with the number of alkyl substituents on the positively charged carbon:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

This stability trend is due to two main factors:

- Inductive Effect: Alkyl groups are electron-donating and push electron density toward the positive charge, helping to delocalize and stabilize it.^[10]
- Hyperconjugation: The overlap of adjacent C-H σ -bonds with the empty p-orbital of the carbocation further disperses the positive charge.

The reaction proceeds via the more stable carbocation intermediate, as its formation has a lower activation energy.^{[9][13]} This leads to the major product predicted by Markovnikov's rule.^[11]



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Figure 2: Regioselectivity in the addition of HBr to propene.

Carbocation Rearrangements

A critical consideration in reactions involving carbocation intermediates is the possibility of rearrangement. If a hydride (H⁻) or an alkyl group can shift from an adjacent carbon to the carbocation center to form a more stable carbocation (e.g., a 2° rearranging to a 3°), this shift will typically occur.^{[13][14][15]} Such rearrangements can lead to skeletal changes and the formation of products not directly predicted by Markovnikov's rule.^[16]

Key Electrophilic Addition Reactions

Addition of Hydrogen Halides (Hydrohalogenation)

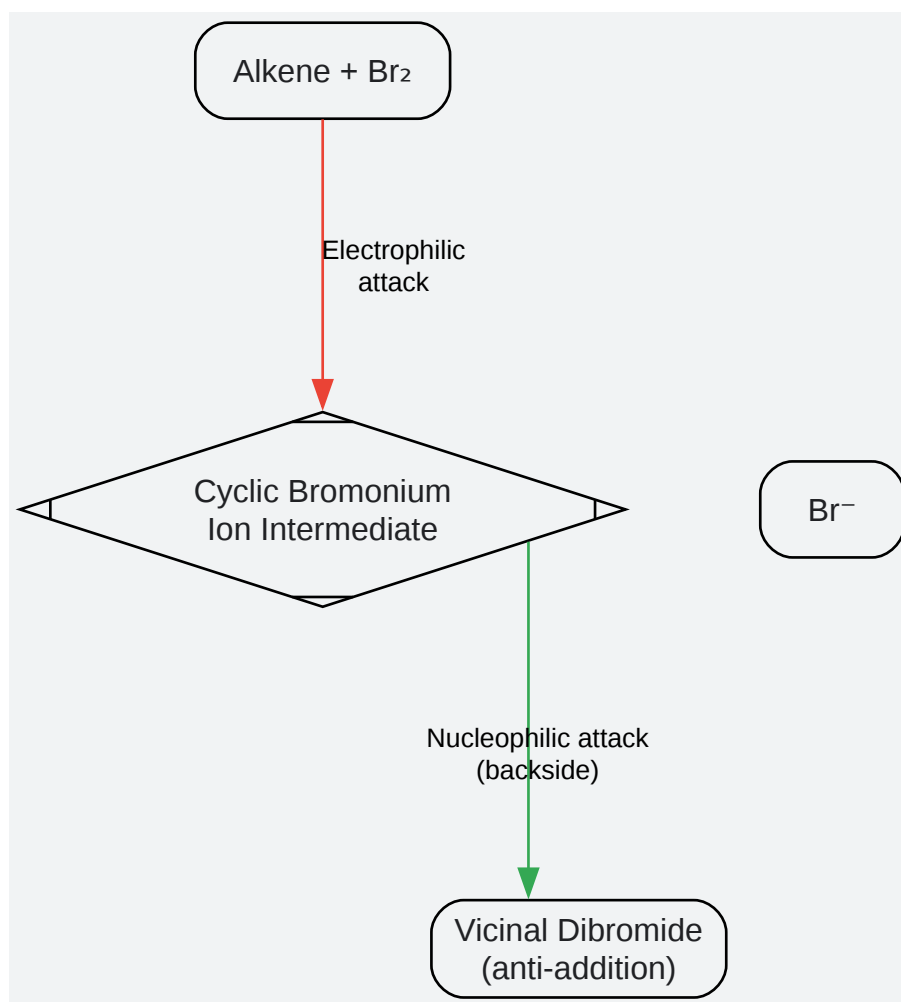
Alkenes react with hydrogen halides (HCl, HBr, HI) to form alkyl halides.^[17] The reaction follows the two-step mechanism described above and adheres to Markovnikov's rule.^{[1][2][5]}

- **Reactivity Trend:** The rate of reaction increases with the acidity of the hydrogen halide: $\text{HI} > \text{HBr} > \text{HCl} \gg \text{HF}$.^[8] This trend correlates with the decreasing H-X bond strength.^{[8][17][18]}
- **Mechanism:** Protonation of the alkene to form the most stable carbocation, followed by attack of the halide ion.^[7]
- **Anti-Markovnikov Addition:** In the presence of peroxides, HBr can add to alkenes via a free-radical mechanism, resulting in anti-Markovnikov regioselectivity. This is specific to HBr.^[7]

Addition of Halogens (Halogenation)

Alkenes react with halogens (typically Cl_2 and Br_2) to yield vicinal dihalides (halogens on adjacent carbons).^[19]

- **Mechanism:** As the halogen molecule approaches the alkene, the π -bond induces a dipole in the X-X bond.^{[19][20]} The alkene attacks the partially positive halogen, displacing the other as a halide ion. Instead of a discrete carbocation, a three-membered cyclic halonium ion (e.g., bromonium ion) intermediate is formed.^{[19][20][21]}
- **Stereochemistry:** The halide ion then attacks the halonium ion from the side opposite the ring in an $\text{S}_\text{N}2$ -like fashion.^{[20][21]} This backside attack results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.^{[19][20][21]}



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Figure 3: Halogenation mechanism via a cyclic halonium ion.

Hydration of Alkenes

The addition of water across the double bond of an alkene to form an alcohol is a critical transformation. There are three primary methods, each with distinct regioselectivity and stereochemistry.

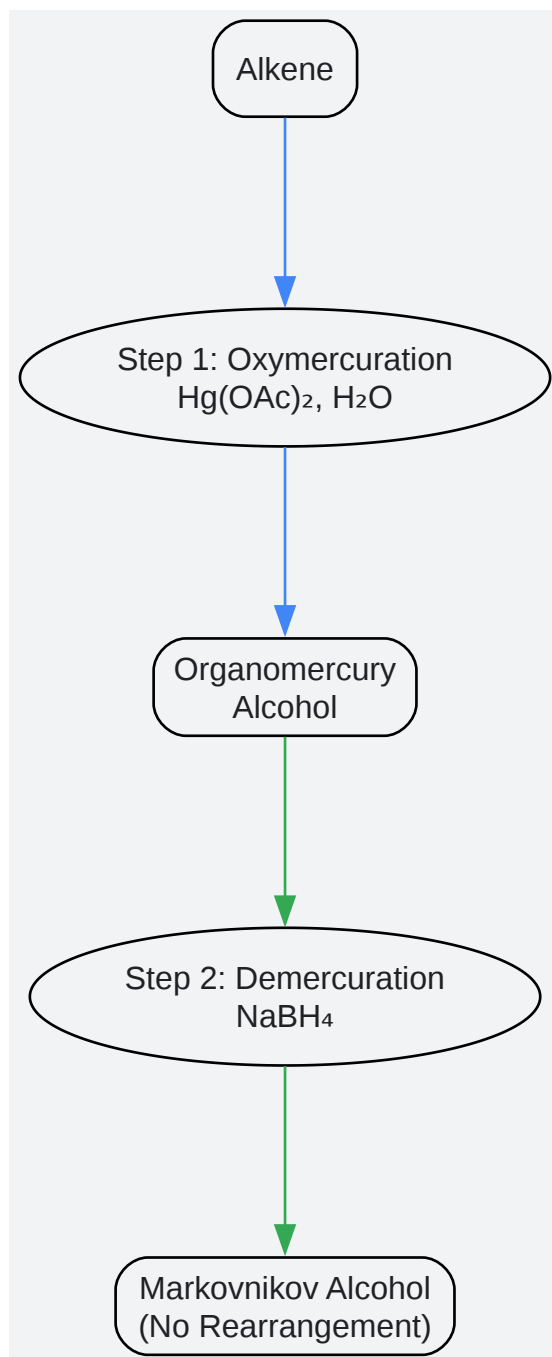
This method involves treating an alkene with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).^{[16][22]}

- **Regioselectivity:** Follows Markovnikov's rule; the -OH group adds to the more substituted carbon.^{[3][15][23]}

- Mechanism: Protonation of the alkene by H_3O^+ forms a carbocation intermediate, which is then attacked by H_2O .[\[14\]](#)[\[22\]](#) A final deprotonation step yields the alcohol.
- Stereochemistry: The carbocation intermediate is planar (sp^2 hybridized), allowing water to attack from either face. This results in a mixture of syn- and anti-addition products and is not stereoselective.[\[14\]](#)[\[15\]](#)[\[23\]](#)
- Limitation: Prone to carbocation rearrangements.[\[14\]](#)[\[16\]](#)

This is a two-step procedure that achieves Markovnikov hydration while avoiding carbocation rearrangements.[\[24\]](#)[\[25\]](#)

- Reagents: 1) Mercuric acetate, $\text{Hg}(\text{OAc})_2$, in water; 2) Sodium borohydride, NaBH_4 .[\[24\]](#)[\[26\]](#)
- Regioselectivity: Strictly follows Markovnikov's rule.[\[24\]](#)[\[25\]](#)
- Mechanism: The reaction proceeds through a cyclic mercurinium ion intermediate, analogous to the halonium ion.[\[24\]](#)[\[27\]](#) Water attacks the more substituted carbon of this intermediate, which prevents rearrangements.[\[24\]](#)[\[25\]](#) The demercuration step with NaBH_4 replaces the mercury with a hydrogen atom.[\[26\]](#)
- Stereochemistry: The mechanism results in formal anti-addition of H and OH across the double bond.[\[25\]](#)[\[26\]](#)

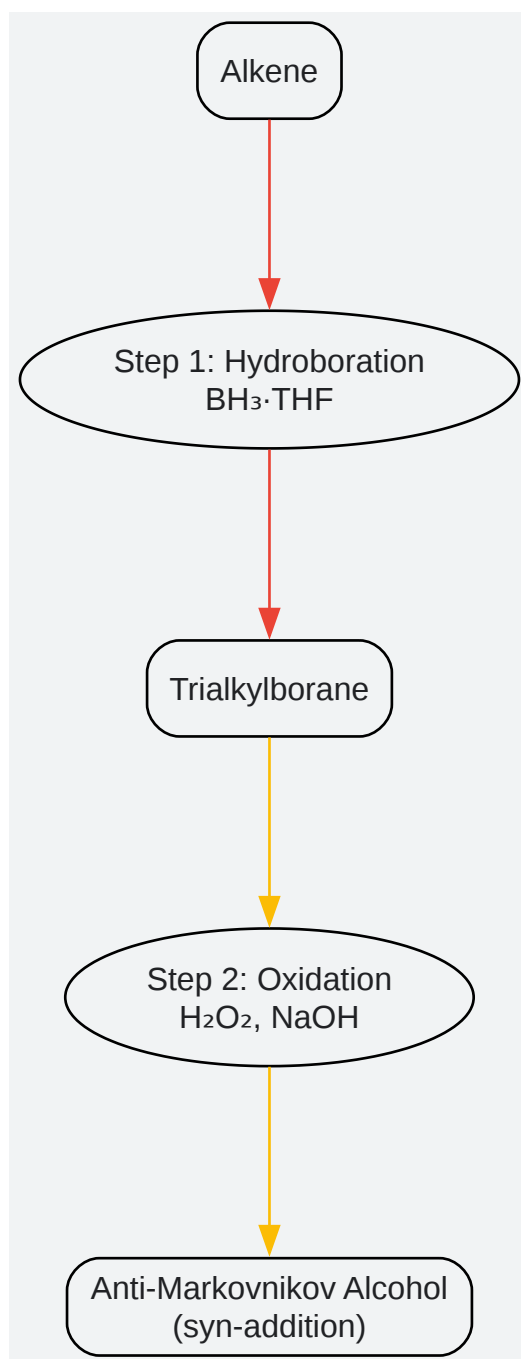


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Figure 4: Workflow for Oxymercuration-Demercuration.

This two-step process provides a complementary method to achieve the anti-Markovnikov hydration of an alkene.[28][29]

- Reagents: 1) Borane (BH_3), often complexed with THF; 2) Hydrogen peroxide (H_2O_2) and a base (e.g., NaOH).[\[29\]](#)[\[30\]](#)[\[31\]](#)
- Regioselectivity: Exhibits anti-Markovnikov selectivity. The hydroxyl group is placed on the less substituted carbon of the double bond.[\[28\]](#)[\[30\]](#)[\[32\]](#)
- Mechanism: The hydroboration step is a concerted reaction where the boron and hydrogen add across the double bond simultaneously through a four-membered transition state.[\[29\]](#) Boron, the electrophile, adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[\[30\]](#)
- Stereochemistry: The concerted mechanism dictates that the H and OH are added to the same face of the double bond, resulting in syn-addition.[\[29\]](#)[\[30\]](#)[\[31\]](#)



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Figure 5: Workflow for Hydroboration-Oxidation.

Data Presentation

Comparison of Alkene Hydration Methods

Reaction	Reagents	Regioselectivity	Stereochemistry	Rearrangements
Acid-Catalyzed Hydration	H ₂ O, H ₂ SO ₄ (cat.)	Markovnikov	Not selective (syn & anti)	Yes
Oxymercuration-Demercuration	1) Hg(OAc) ₂ , H ₂ O2) NaBH ₄	Markovnikov	anti-addition	No
Hydroboration-Oxidation	1) BH ₃ ·THF2) H ₂ O ₂ , NaOH	anti-Markovnikov	syn-addition	No

Quantitative Data for Hydrohalogenation

The following table provides an example of product yield in a hydrohalogenation reaction.

Alkene	Reagent	Conditions	Product	Yield
1-Hexene	HBr	CHCl ₃ , -30°C	2-Bromohexane	76% [33]

Experimental Protocols

Protocol for the Addition of HBr to 2,4,4-Trimethyl-1-pentene

This protocol is adapted from a representative procedure for the electrophilic addition of HBr to an unsymmetrical alkene.[\[34\]](#)

Objective: To investigate the regioselectivity of HBr addition to 2,4,4-trimethyl-1-pentene and determine the structure of the resulting alkyl bromide product.

Materials:

- 2,4,4-trimethyl-1-pentene
- Hydrogen bromide solution (e.g., 33% HBr in acetic acid)
- Carbon tetrachloride (CCl₄) or other suitable organic solvent

- Deionized water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
- Pipettes (1 mL, Pasteur)
- Separatory funnel or test tubes for extraction
- NMR tubes and spectrometer

Procedure:

- **Reaction Setup:** In a fume hood, place a measured amount (e.g., 1-2 mL) of 2,4,4-trimethyl-1-pentene into the reaction vessel equipped with a magnetic stir bar.
- **Addition of HBr:** Carefully add 1 mL of the hydrogen bromide solution to the reaction vessel using a glass pipette. Caution: HBr is corrosive and should be handled with appropriate personal protective equipment in a fume hood.
- **Reaction:** Stir the mixture vigorously for approximately one minute, then allow it to sit for an additional 5-10 minutes to ensure the reaction goes to completion.
- **Workup - Extraction:** Add 2 mL of carbon tetrachloride to the vessel to dissolve the organic product. Transfer the mixture to a larger test tube or separatory funnel and add 10 mL of deionized water. Mix thoroughly.
- **Separation:** Allow the layers to separate. The denser organic layer (CCl_4) will be at the bottom. Using a Pasteur pipette, carefully withdraw the bottom organic layer and transfer it to a clean test tube.
- **Washing:** To the remaining aqueous layer, add another 2 mL of CCl_4 , mix, and again separate the organic layer, combining it with the first organic extract.

- Neutralization: Slowly add ~10 mL of saturated sodium bicarbonate solution to the combined organic layers to neutralize any remaining acid. Mix carefully, venting frequently to release any CO₂ gas produced.
- Final Separation & Drying: Separate the organic layer one final time and transfer it to a clean, dry test tube. Add a small amount of anhydrous sodium sulfate to the organic liquid to remove any residual water. The liquid should turn from cloudy to clear.
- Analysis: Using a clean Pasteur pipette, transfer the dried organic solution to an NMR tube for structural analysis by ¹H and ¹³C NMR spectroscopy to determine the regiochemical outcome of the addition.

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- To cite this document: BenchChem. [introduction to electrophilic addition of alkenes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423547#introduction-to-electrophilic-addition-of-alkenes]

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